Cox-2/15-lox-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

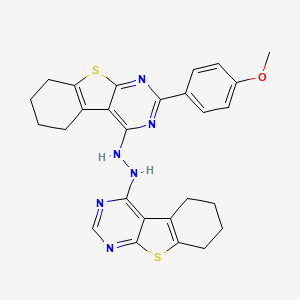

Cox-2/15-lox-IN-2 is a potent inhibitor of both cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX). It demonstrates significant inhibitory activity with IC50 values of 0.065 μM for COX-2 and 1.86 μM for 15-LOX . Additionally, it exhibits notable antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-2/15-lox-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cox-2/15-lox-IN-2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary, but they often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

Cox-2/15-lox-IN-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the inhibition of COX-2 and 15-LOX enzymes.

Biology: Investigated for its role in modulating inflammatory pathways and its effects on cellular processes.

Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, cancer, and neurodegenerative disorders

Mechanism of Action

Cox-2/15-lox-IN-2 exerts its effects by inhibiting the activity of COX-2 and 15-LOX enzymes. These enzymes are involved in the metabolism of arachidonic acid to produce pro-inflammatory mediators such as prostaglandins and leukotrienes . By inhibiting these enzymes, this compound reduces the production of these mediators, thereby exerting anti-inflammatory and anti-cancer effects . The molecular targets and pathways involved include the arachidonic acid cascade and the modulation of inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Celecoxib: A selective COX-2 inhibitor used to treat pain and inflammation.

Zileuton: A selective 5-LOX inhibitor used to manage asthma.

Curcumin: A natural compound with dual COX/LOX inhibitory activity.

Uniqueness

Cox-2/15-lox-IN-2 is unique due to its dual inhibitory activity against both COX-2 and 15-LOX enzymes, which allows it to modulate multiple inflammatory pathways simultaneously . This dual inhibition provides a broader anti-inflammatory effect compared to compounds that target only one enzyme .

Biological Activity

Cox-2/15-lox-IN-2 is a compound that has garnered attention for its potential therapeutic applications in inflammatory diseases and cancer due to its dual inhibitory action on cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) enzymes. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Both COX-2 and 15-LOX are key enzymes in the arachidonic acid pathway, which is involved in the synthesis of pro-inflammatory mediators. COX-2 is primarily responsible for producing prostaglandins that mediate inflammation and pain, while 15-LOX catalyzes the formation of leukotrienes, which are implicated in various inflammatory conditions. Inhibiting both enzymes may provide a synergistic effect in managing inflammation and related disorders.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Inhibition Potency : The compound has shown significant inhibition against COX-2 and 15-LOX with IC50 values comparable to established inhibitors such as celecoxib. For instance, one study reported an IC50 of 0.35 µM for COX-2 and 0.68 µM for LOX, indicating a potent dual inhibitory profile .

- Anti-inflammatory Effects : In vivo studies using animal models have revealed that this compound effectively reduces edema in formalin-induced paw edema assays, suggesting its potential as an anti-inflammatory agent. The compound also modulated the expression of inflammatory cytokines, elevating IL-10 levels while downregulating TNF-α and IL-1β .

- Apoptotic Activity : The compound has been shown to induce apoptosis in cancer cell lines through dose-dependent mechanisms, targeting the G2 phase of the cell cycle. This activity was supported by molecular docking studies that indicated favorable binding interactions with COX-2 .

Table 1: Inhibition Potency of this compound Compared to Other Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | COX-2 | 0.35 | 137.3 |

| LOX | 0.68 | - | |

| Celecoxib | COX-2 | 0.41 | 145.8 |

| LOX | - | - |

Table 2: Cytokine Modulation by this compound

| Cytokine | Expression Level Change |

|---|---|

| IL-10 | Increased |

| TNF-α | Decreased |

| IL-1β | Decreased |

| iNOS | Decreased |

Case Studies

Case Study 1: In Vivo Efficacy in Inflammatory Models

A study evaluated the effects of this compound on rat models with induced inflammation. The results indicated a significant reduction in paw swelling compared to control groups treated with saline or non-selective NSAIDs, supporting its potential as a targeted anti-inflammatory therapy.

Case Study 2: Cancer Cell Line Studies

In another investigation, various cancer cell lines were treated with this compound to assess its cytotoxic effects. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its therapeutic potential with reduced side effects.

Properties

Molecular Formula |

C27H26N6OS2 |

|---|---|

Molecular Weight |

514.7 g/mol |

IUPAC Name |

1-[2-(4-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine |

InChI |

InChI=1S/C27H26N6OS2/c1-34-16-12-10-15(11-13-16)23-30-25(22-18-7-3-5-9-20(18)36-27(22)31-23)33-32-24-21-17-6-2-4-8-19(17)35-26(21)29-14-28-24/h10-14H,2-9H2,1H3,(H,28,29,32)(H,30,31,33) |

InChI Key |

AIONSZQQDUCQHN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=C3C4=C(CCCC4)SC3=N2)NNC5=C6C7=C(CCCC7)SC6=NC=N5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.